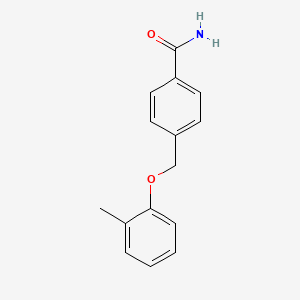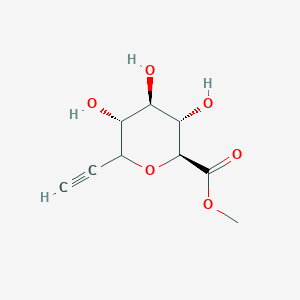
(2S,3S,4R,5R)-Methyl 6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of multiple hydroxyl groups and an ethynyl group attached to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate typically involves multiple steps. One common method starts with the protection of hydroxyl groups followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. The final steps involve deprotection and esterification to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Conversion to alkenes or alkanes.
Substitution: Formation of ethers or amines.
Scientific Research Applications
Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with nucleophilic sites, leading to inhibition or activation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl galactoside: A structural derivative of monosaccharides with similar hydroxyl group arrangements.
Aminocyclopentitols: Compounds with similar cyclic structures and hydroxyl groups.
Uniqueness
Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and expands its range of applications.
Properties
Molecular Formula |
C9H12O6 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C9H12O6/c1-3-4-5(10)6(11)7(12)8(15-4)9(13)14-2/h1,4-8,10-12H,2H3/t4?,5-,6+,7-,8-/m0/s1 |
InChI Key |
UFILMOXYHNVSHW-UKKBYBOISA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)C#C)O)O)O |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)C#C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



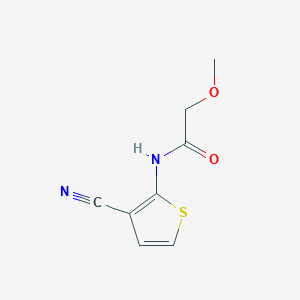
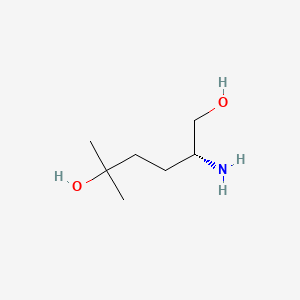
![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14901365.png)
![2-[(E)-2-phenylethenyl]tetrahydrofuran](/img/structure/B14901372.png)
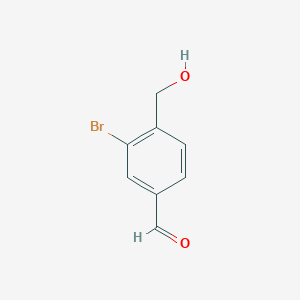
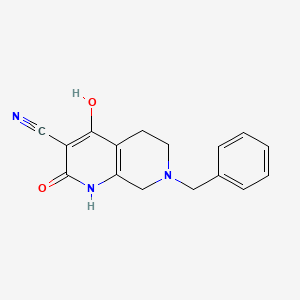



![2-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14901429.png)
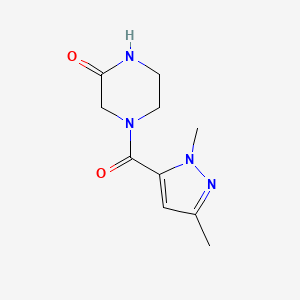
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B14901444.png)
